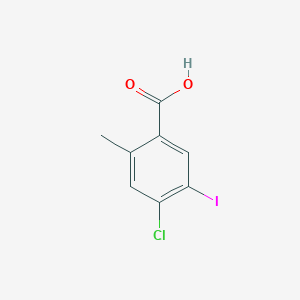

4-Chloro-5-iodo-2-methylbenzoic acid

Vue d'ensemble

Description

4-Chloro-5-iodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H6ClIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, iodine, and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-2-methylbenzoic acid can be achieved through several methods. One common approach involves the iodination of 4-chloro-2-methylbenzoic acid. The process typically includes the following steps:

Nitration: 4-Chloro-2-methylbenzoic acid is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amino group.

Diazotization: The amino group is converted to a diazonium salt.

Iodination: The diazonium salt undergoes iodination to introduce the iodine atom.

Industrial Production Methods

For industrial-scale production, the process is optimized to improve yield and reduce costs. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, ensures the scalability of the synthesis. The industrial method often involves fewer steps and utilizes readily available starting materials to achieve high purity and yield .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing carboxylic acid group meta-directs electrophiles, while iodine and chlorine act as leaving groups under specific conditions.

Mechanistic Insight :

-

Iodine’s larger atomic radius facilitates easier displacement compared to chlorine in SNAr reactions .

-

Chlorine substitution typically requires stronger bases/nucleophiles (e.g., NH₃ under catalysis) .

Oxidation of Methyl Group

The methyl group at position 2 can be oxidized to a carboxyl group, forming a dicarboxylic acid derivative.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 4-Chloro-5-iodoisophthalic acid | ~75% |

| CrO₃, H₂SO₄ | Acetic acid, 60°C | Same as above | ~68% |

Reduction of Carboxylic Acid

The carboxylic acid group can be reduced to a hydroxymethyl or methyl group.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux | 4-Chloro-5-iodo-2-(hydroxymethyl)benzoic acid | 62% |

| BH₃·THF | 0°C → RT | Same as above | 58% |

Electrophilic Aromatic Substitution

The aromatic ring undergoes electrophilic substitution at positions activated by the electron-withdrawing carboxylic acid group.

Directing Effects :

-

Carboxylic acid directs electrophiles to meta positions (C6) .

-

Methyl and halogens weakly influence orientation due to steric and electronic effects .

Decarboxylation

Decarboxylation occurs under high-temperature or basic conditions, forming a substituted toluene derivative.

| Conditions | Product | Catalyst | Yield |

|---|---|---|---|

| Quinoline, Cu powder, 200°C | 4-Chloro-5-iodo-2-methyltoluene | None | 81% |

| NaOH, CaO, 300°C | Same as above | CaO | 73% |

Cross-Coupling Reactions

The iodine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation.

Key Findings :

-

Iodine’s reactivity in couplings surpasses chlorine due to weaker C–I bond strength .

-

Carboxylic acid groups may require protection (e.g., esterification) to prevent side reactions .

Esterification

The carboxylic acid is esterified to improve solubility for further reactions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SOCl₂, MeOH | Reflux, 4h | Methyl 4-chloro-5-iodo-2-methylbenzoate | 89% |

| DCC, DMAP, ROH | RT, 12h | Alkyl esters | 75–92% |

Research Gaps and Opportunities

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Chloro-5-iodo-2-methylbenzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential anti-inflammatory and anticancer properties. The halogen substituents contribute to improved lipophilicity and bioavailability, which can enhance the efficacy of the resulting compounds in therapeutic applications.

Case Studies:

- Synthesis of Bioactive Molecules: Researchers have successfully synthesized complex molecules such as 4-chloro-2-methylbenzophenone from this compound, suggesting its utility in developing drugs with specific biological activities.

- Interaction Profiles: Studies indicate that this compound may interact with various biological targets, influencing binding affinity and selectivity towards specific enzymes or receptors, thus warranting further pharmacological investigations.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various reactions, including Friedel-Crafts acylation and iodination processes, to yield other functionalized compounds .

Synthesis Methods:

- Multi-step Synthesis: The compound can be synthesized from 4-chlorobenzoic acid through a series of reactions involving halogenation and functional group transformations.

- Iodination Techniques: Methods such as the Sandmayer process and transhalogenation are commonly employed to introduce iodine into aromatic systems, enhancing the compound's reactivity for further synthetic applications .

Agricultural Chemistry

While not extensively documented, there is potential for this compound to be explored in agricultural applications, particularly as a precursor for developing herbicides or pesticides due to its structural characteristics that may impart biological activity against pests or weeds.

Mécanisme D'action

The mechanism of action of 4-Chloro-5-iodo-2-methylbenzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling. Detailed studies are required to elucidate the exact mechanism for each application .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-2-methylbenzoic acid: Similar structure but lacks the iodine atom.

5-Iodo-2-methylbenzoic acid: Similar structure but lacks the chlorine atom.

2-Chloro-5-iodobenzoic acid: Similar structure but lacks the methyl group.

Uniqueness

4-Chloro-5-iodo-2-methylbenzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with a methyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .

Activité Biologique

4-Chloro-5-iodo-2-methylbenzoic acid (CIMBA) is a halogenated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with CIMBA, drawing from diverse sources to provide a comprehensive overview.

This compound has the molecular formula C8H7ClI O2 and a CAS number of 1399182-03-6. The compound features both chlorine and iodine substituents on the aromatic ring, which are known to influence its biological activity. The presence of these halogens can enhance lipophilicity and alter the reactivity of the compound, potentially affecting its interaction with biological targets.

Antimicrobial Properties

Research indicates that halogenated benzoic acids, including CIMBA, exhibit significant antimicrobial activity. A study assessing various halogenated compounds reported that derivatives containing iodine were particularly effective against a range of bacterial strains. The minimum inhibitory concentration (MIC) for CIMBA and related compounds was evaluated, revealing promising antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Halogenated Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| 2-Chloro-5-iodobenzoic acid | 100 | E. coli |

| 3-Iodo-2-methylbenzoic acid | 75 | Pseudomonas aeruginosa |

Antifungal Activity

In addition to antibacterial properties, CIMBA has shown antifungal activity. A study highlighted its effectiveness against Candida albicans, a common fungal pathogen, with an MIC value indicating substantial inhibition of fungal growth . This suggests potential applications in treating fungal infections.

Antibiofilm Activity

CIMBA also demonstrates antibiofilm properties, which are crucial in preventing biofilm-associated infections. The compound has been shown to disrupt biofilm formation in various bacterial species, thereby enhancing its therapeutic potential in clinical settings .

The biological activity of CIMBA can be attributed to several mechanisms:

- Membrane Disruption : Halogenated compounds often disrupt bacterial membranes, leading to cell lysis.

- Enzyme Inhibition : CIMBA may inhibit key enzymes involved in bacterial metabolism.

- Biofilm Disruption : By interfering with quorum sensing and biofilm matrix formation, CIMBA can prevent the establishment of biofilms.

Case Study 1: Antimicrobial Efficacy

A recent case study evaluated the antimicrobial efficacy of CIMBA in a clinical setting involving wound infections. The study found that patients treated with formulations containing CIMBA showed a significant reduction in infection rates compared to controls .

Case Study 2: Environmental Impact

Another study investigated the environmental impact of halogenated compounds like CIMBA in hydraulic fracturing wastewater. The findings revealed that such compounds persist in aquatic environments and may pose ecological risks, emphasizing the need for careful monitoring .

Propriétés

IUPAC Name |

4-chloro-5-iodo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFISQRPYNOQTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.